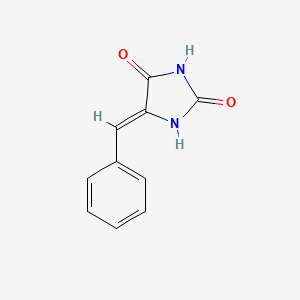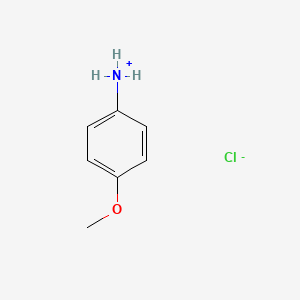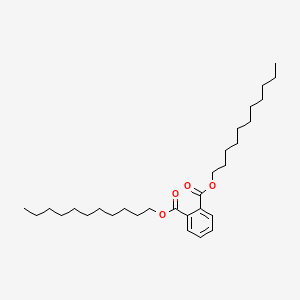
9-Chloroanthracene
Overview
Description
9-Chloroanthracene is a chlorinated anthracene compound used for biochemical research and as a pharmaceutical intermediate .
Synthesis Analysis
9-Chloroanthracene has been prepared by the action of chlorine, t-butyl hypochlorite, 1,3-dichloro-5,5-dimethylhydantoin, or phosphorus pentachloride on anthracene . A study also discusses the vibrational frequencies and IR intensities of 9-chloroanthracene, which were computed using density functional theory (DFT) .Molecular Structure Analysis
The optimized molecular structure and minimum energy of 9-chloroanthracene have been analyzed using DFT/B3LYP functional employing 6-311++G(d,p) basis set .Chemical Reactions Analysis
A theoretical investigation into the oxidation mechanism and kinetics of the NO3-initiated atmospheric transformation of 9-Chloroanthracene was conducted . The main oxidation products for the gas-phase reactions of 9-Chloroanthracene with NO3 radicals include 9-chloroanthracen-yl nitrates, 9-chloroanthracenesdiones, epoxides, dialdehydes, 9-chloroanthracene-1,4-dione, anthracene-9,10-dione, 9-chloroanthracen-1-one, 10-chloroanthracen-1-one, 10-chloroanthracen-9-ol and 10-chloro-1-nitroanthracene .Physical And Chemical Properties Analysis
The molecular weight of 9-Chloroanthracene is 212.67 g/mol . The experimental FT-IR spectral analysis of 9-chloroanthracene has been worked out by using density functional theory (DFT) .Scientific Research Applications
Atmospheric Reaction Mechanisms and Kinetics : A study by Dang et al. (2015) investigated the oxidation mechanism and kinetics of 9-Chloroanthracene (9-ClAnt) initiated by NO3 radicals in the atmosphere, using quantum chemistry methods. The research provides a comprehensive insight into the gas-phase reactions of 9-ClAnt, including its main oxidation products and overall rate constants. This is crucial for understanding the atmospheric fates of chlorinated polycyclic aromatic hydrocarbons (ClPAHs) and their potential toxic impact (Dang et al., 2015).
Chlorination Mechanisms : Tanimoto et al. (1979) explored the selective chlorination of anthracene with solid copper(II) chloride to produce 9-chloroanthracene. The study discussed the oxidative half-wave potentials of reactive hydrocarbons and proposed a reaction mechanism involving electron transfer from hydrocarbon to copper(II) chloride (Tanimoto et al., 1979).
Spectroscopic Analysis and Molecular Structure : Srikanth et al. (2019) conducted experimental FT-IR spectral analysis and computational studies using density functional theory (DFT) to analyze the molecular structure, vibrational frequencies, and non-linear optical (NLO) behavior of 9-chloroanthracene. The study's findings are significant for understanding the chemical stability and reactivity of the molecule (Srikanth et al., 2019).
Polymerization Initiator : Tillman et al. (2007) researched the use of 9-chloroanthracene photodimers as initiators in the atom transfer radical polymerization of styrene. They compared the results with those obtained using 9-bromoanthracene photodimers, providing insights into the effect of the bridgehead halogen on the polymerization process and the nature of polymers produced (Tillman et al., 2007).
Electrochemical Reduction Studies : Nunes et al. (2014) used steady-state free precession (13)C NMR spectroscopy for in situ monitoring of the electrochemical reduction of 9-chloroanthracene. This method enhanced signal-to-noise ratio and reduced average time for acquiring NMR spectra, providing a valuable tool for analyzing electrochemical reactions in real-time (Nunes et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-chloroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULLJOPUZUWTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221831 | |
| Record name | Anthracene, 9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Sigma-Aldrich MSDS] | |
| Record name | 9-Chloroanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
9-Chloroanthracene | |
CAS RN |
716-53-0, 26779-04-4 | |
| Record name | 9-Chloroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthracene, 9-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, dimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthracene, 9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-chloroanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



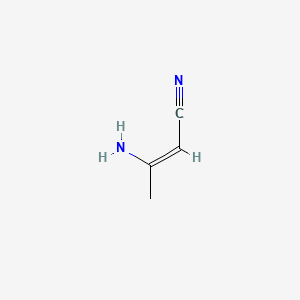
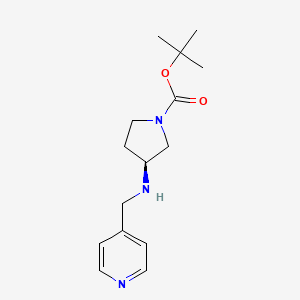
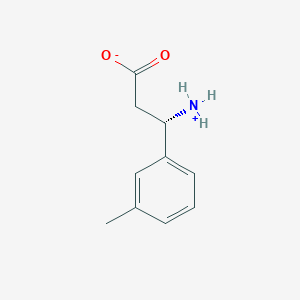
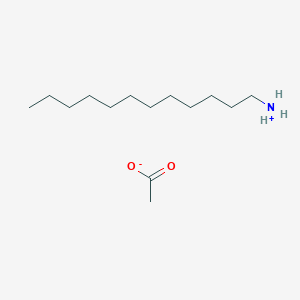
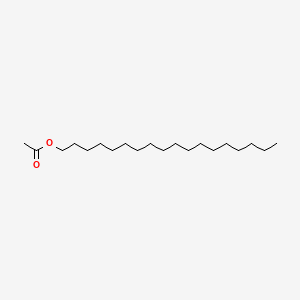

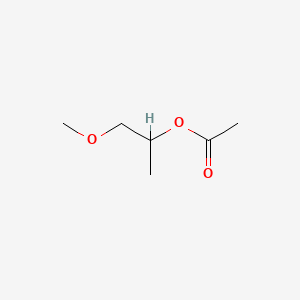
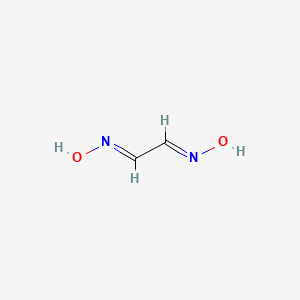

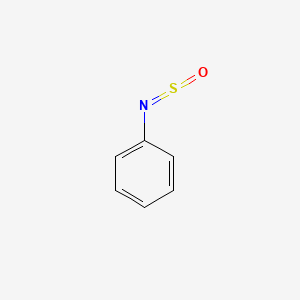
![(NE)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine](/img/structure/B7779834.png)
